

# Pharmacokinetics and pharmacodynamics of Filanesib in preclinical models

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## Compound of Interest

Compound Name: *Filanesib TFA*

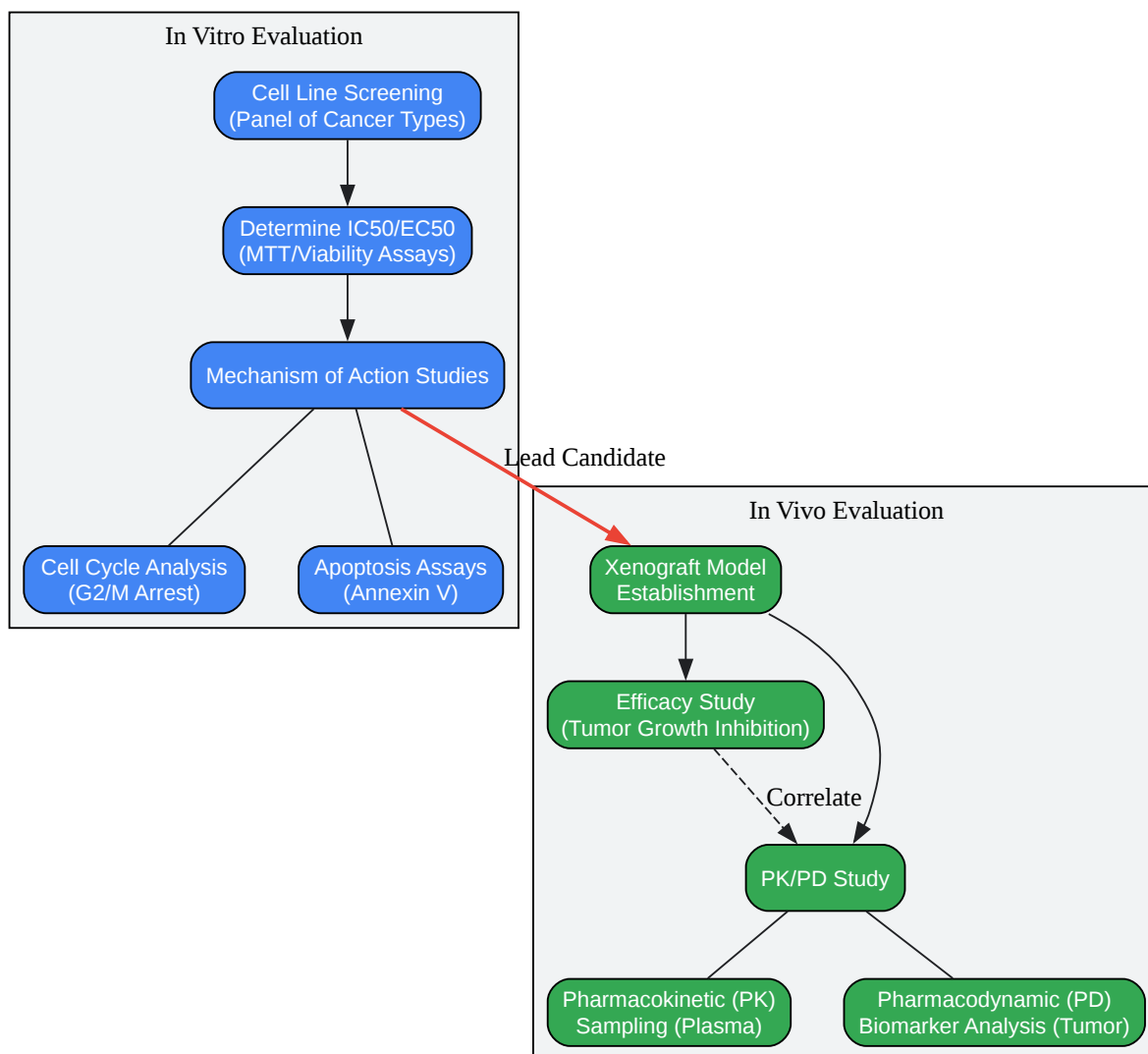
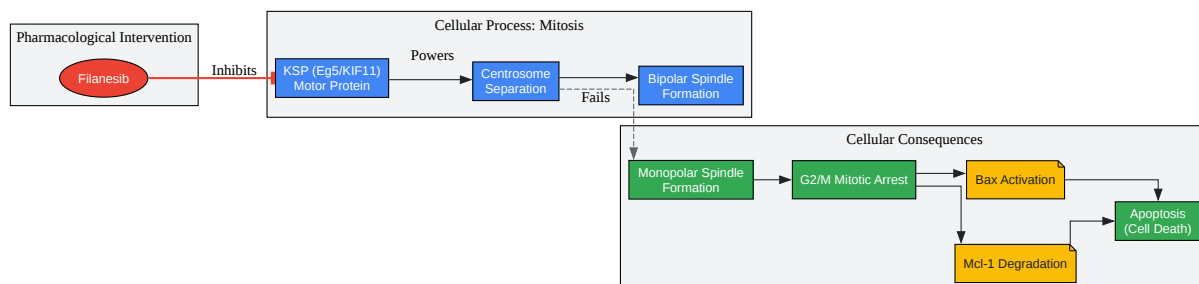
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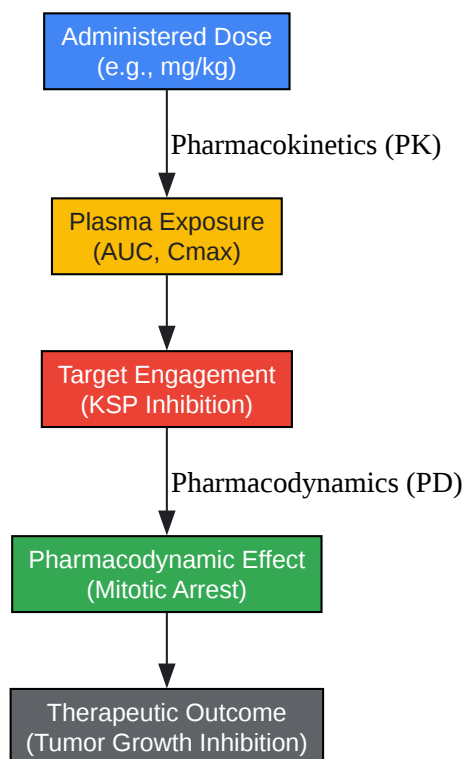
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## Mechanism of Action

Filanesib targets Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, a crucial motor protein for cell division.[1][2] KSP is responsible for separating centrosomes and establishing a bipolar spindle during the early stages of mitosis.[3] By selectively inhibiting KSP, Filanesib prevents the formation of the bipolar spindle, resulting in the formation of a characteristic monopolar spindle.[3][4] This aberration triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5]

Prolonged mitotic arrest ultimately leads to apoptotic cell death.[4] This process is particularly effective in cells dependent on short-lived survival proteins, such as Myeloid Cell Leukemia 1 (Mcl-1), which is rapidly depleted during KSP inhibition-induced arrest.[3][6] Furthermore, Filanesib has been shown to activate the pro-apoptotic protein BAX, contributing to its cell-killing effects.[6]





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